molecular formula C19H27N5O2S B11239122 2-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-N,N,6-trimethylpyrimidin-4-amine

2-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-N,N,6-trimethylpyrimidin-4-amine

Cat. No.: B11239122
M. Wt: 389.5 g/mol
InChI Key: ZGHBNYQEOUYARV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{4-[(2,5-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-6-METHYL-4-PYRIMIDINYL)-N,N-DIMETHYLAMINE is a complex organic compound with a unique structure that includes a piperazine ring, a sulfonyl group, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{4-[(2,5-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-6-METHYL-4-PYRIMIDINYL)-N,N-DIMETHYLAMINE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the Sulfonyl Group: The piperazine intermediate is then reacted with a sulfonyl chloride derivative of 2,5-dimethylphenyl to introduce the sulfonyl group.

    Formation of the Pyrimidine Ring: The final step involves the cyclization of the intermediate with appropriate reagents to form the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-{4-[(2,5-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-6-METHYL-4-PYRIMIDINYL)-N,N-DIMETHYLAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce the sulfonyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced sulfonyl derivatives.

    Substitution: Alkylated or acylated piperazine derivatives.

Scientific Research Applications

N-(2-{4-[(2,5-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-6-METHYL-4-PYRIMIDINYL)-N,N-DIMETHYLAMINE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.

    Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.

    Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-{4-[(2,5-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-6-METHYL-4-PYRIMIDINYL)-N,N-DIMETHYLAMINE involves its interaction with specific molecular targets, such as receptors or enzymes. The sulfonyl group plays a crucial role in binding to the active site of the target, while the piperazine and pyrimidine rings contribute to the overall stability and specificity of the interaction. This compound can modulate the activity of its targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-Dimethylphenyl)formamide: Shares the dimethylphenyl group but lacks the piperazine and pyrimidine rings.

    N-Methyl-N′-(2,4-xylyl)formamidine: Contains a similar aromatic structure but differs in the functional groups attached.

Uniqueness

N-(2-{4-[(2,5-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-6-METHYL-4-PYRIMIDINYL)-N,N-DIMETHYLAMINE is unique due to its combination of a sulfonyl group, piperazine ring, and pyrimidine ring, which confer specific chemical and biological properties not found in simpler analogs. This structural complexity allows for more targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry and other research fields.

Properties

Molecular Formula

C19H27N5O2S

Molecular Weight

389.5 g/mol

IUPAC Name

2-[4-(2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine

InChI

InChI=1S/C19H27N5O2S/c1-14-6-7-15(2)17(12-14)27(25,26)24-10-8-23(9-11-24)19-20-16(3)13-18(21-19)22(4)5/h6-7,12-13H,8-11H2,1-5H3

InChI Key

ZGHBNYQEOUYARV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)N(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.